molecular formula C14H17N3O4S2 B2932964 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide CAS No. 942676-67-7

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide

Cat. No.: B2932964
CAS No.: 942676-67-7
M. Wt: 355.43
InChI Key: GDFNBYRNRLTMKD-UHFFFAOYSA-N
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Description

“N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide” is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxothiolane (sulfolane) moiety at the 1-position and a phenyl group at the 3-position. The methanesulfonamide group at the pyrazole’s 5-position introduces strong electron-withdrawing and hydrogen-bonding capabilities, which are critical for interactions with biological targets or materials .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-22(18,19)16-14-9-13(11-5-3-2-4-6-11)15-17(14)12-7-8-23(20,21)10-12/h2-6,9,12,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFNBYRNRLTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=NN1C2CCS(=O)(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Sulfolane vs.
  • Sulfonamide vs. Benzamide : Methanesulfonamide’s stronger electron-withdrawing nature may enhance binding to polar active sites (e.g., carbonic anhydrases) compared to benzamides .
  • Core Heterocycle: Pyrazole derivatives (target compound) exhibit simpler pharmacokinetic profiles than quinoline- or pyridopyrazole-based analogues, which may reduce off-target interactions .

Computational and Crystallographic Analysis

Software tools such as SHELX () and Multiwfn () enable comparative analysis of electronic properties and crystal packing. For example:

  • Torsional Angles : The sulfolane ring restricts rotational freedom at the pyrazole’s 1-position, a feature absent in flexible chlorophenyl-substituted analogues .

Research Findings and Limitations

  • Biological Activity : While direct pharmacological data for the target compound are absent in the provided evidence, structurally related sulfonamides (e.g., ) show activity against kinases and GPCRs, suggesting similar targets .
  • Metabolic Stability : The sulfolane moiety may improve metabolic stability compared to esters or amides in analogues from and , though experimental validation is required .
  • Knowledge Gaps: No comparative IC50 or solubility data are available for the target compound versus its analogues. Further studies using assays referenced in and are needed.

Biological Activity

N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₅H₁₄N₄O₂S₂
  • Molecular Weight : Approximately 358.42 g/mol

The presence of the thiolane ring and the pyrazole moiety contributes to its unique biological profile. The dioxo group enhances its reactivity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising effects:

1. Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Active against Escherichia coli and Proteus mirabilis.

In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain derivatives showed comparable activity to standard antibiotics, indicating potential for development as antimicrobial agents .

2. Antifungal Activity

In vitro tests have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 31.25 μg/mL, showcasing their potency .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related pyrazole derivatives:

  • Study 1 : A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for antimicrobial activity. Compounds showed good efficacy against P. mirabilis and S. aureus, with some exhibiting MIC values comparable to existing antifungal treatments .
CompoundActivity AgainstMIC (μg/mL)
10gP. mirabilisModerate
10qA. niger31.25
10sS. aureusModerate

While the precise mechanisms for this compound are not fully elucidated, similar compounds suggest interactions at molecular levels that could disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens .

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